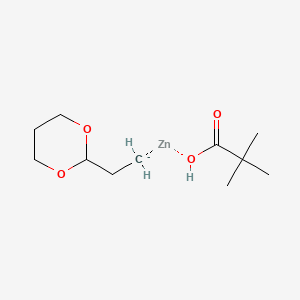

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc

Descripción

Propiedades

Fórmula molecular |

C11H21O4Zn- |

|---|---|

Peso molecular |

282.7 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |

InChI |

InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |

Clave InChI |

KZFQGUHGRJWQNA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound typically involves the insertion of activated zinc metal into an appropriate alkyl halide precursor bearing the 1,3-dioxane moiety, followed by coordination with the pivaloyloxy group. The process requires careful control of reaction conditions to avoid side reactions such as β-elimination or decomposition of sensitive functional groups.

Activation of Zinc Metal

Zinc metal surfaces are often passivated by oxide layers, which inhibit efficient insertion into alkyl halides. Activation of zinc is therefore critical:

Treatment of zinc dust or powder with a combination of trimethylsilyl chloride and 1,2-dibromoethane effectively removes oxide layers and activates the metal surface for rapid insertion reactions.

Alternatively, in situ reduction of zinc chloride (ZnCl2) with alkaline metals produces highly reactive "Riecke-zinc," which can also be used for organozinc reagent formation.

Preparation of Alkylzinc Reagent

The key step is the reaction of activated zinc with the alkyl halide precursor:

The alkyl halide bearing the (2-(1,3-dioxan-2-yl)ethyl) moiety is reacted with activated zinc in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen).

DMF is preferred in some cases to prevent β-elimination of sensitive amino or oxygen-containing groups.

The reaction is typically conducted at temperatures ranging from 0 to 30°C to balance reactivity and stability.

The reaction time varies but can be as short as 15 minutes with properly activated zinc.

Coordination with Pivaloyloxy Group

The pivaloyloxy ligand (tert-butylcarboxylate) is introduced by reaction with pivaloyl chloride or pivalic acid derivatives, often in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts.

The organozinc intermediate formed after zinc insertion can be treated with pivaloyl chloride to afford the this compound compound.

Purification and Characterization

After completion, the reaction mixture is quenched and extracted with ethyl acetate or similar solvents.

The organic phase is washed sequentially with water, saturated sodium chloride, and sodium bicarbonate solutions to remove impurities.

Drying agents such as magnesium sulfate are used before solvent evaporation.

Purification is achieved by silica gel chromatography or recrystallization.

The product is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

A summary of key parameters influencing the preparation efficiency is provided in the table below:

Representative Experimental Procedure

Based on the literature, a representative preparation can be outlined as follows:

Zinc Activation: Zinc dust (1.0 equiv) is treated with trimethylsilyl chloride (0.1 equiv) and 1,2-dibromoethane (0.1 equiv) in dry THF under argon at room temperature for 30 minutes.

Organozinc Formation: The alkyl iodide precursor containing the (2-(1,3-dioxan-2-yl)ethyl) group (1.0 equiv) is added dropwise to the activated zinc suspension at 20°C. The mixture is stirred for 15–30 minutes until insertion is complete.

Pivaloylation: Pivaloyl chloride (1.1 equiv) and triethylamine (1.2 equiv) are added dropwise at 0°C. The reaction is stirred for 1 hour at room temperature.

Work-up: The mixture is diluted with ethyl acetate, washed sequentially with water, saturated sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated.

Purification: The residue is purified by silica gel chromatography to yield this compound as a spectroscopically pure compound.

Research Findings and Notes

The use of aprotic solvents like THF and DMF is critical for maintaining the integrity of the 1,3-dioxane ring and avoiding side reactions.

Activation of zinc is a key step; insufficient activation leads to low yields and incomplete reactions.

The reaction temperature range of 0–30°C balances reactivity and stability, preventing decomposition of sensitive groups.

The pivaloyloxy group provides steric protection and modulates the reactivity of the organozinc reagent, making it suitable for subsequent cross-coupling or acylation reactions.

The compound has been used successfully in cobalt-catalyzed acylation reactions, demonstrating its utility as a functionalized organozinc reagent.

Análisis De Reacciones Químicas

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.

Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Actividad Biológica

The compound (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of zinc salts with appropriate dioxane derivatives. The presence of the dioxane moiety is significant due to its ability to stabilize metal ions and enhance solubility in organic solvents, which is crucial for biological assays.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining several dioxolane derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial and antifungal properties .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625 |

| Compound 2 | Staphylococcus epidermidis | 500 |

| Compound 3 | Escherichia coli | >2000 |

| Compound 4 | Candida albicans | 250 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the zinc ion plays a crucial role in disrupting microbial cell membranes or interfering with essential enzymatic processes within bacterial cells. Additionally, the dioxolane moiety may enhance cell permeability, allowing for greater efficacy of the compound .

Case Studies

A notable case study investigated the effects of various dioxolane derivatives on bacterial strains resistant to conventional antibiotics. The study found that certain derivatives, including those similar to this compound, exhibited synergistic effects when combined with existing antibiotics, significantly reducing bacterial resistance .

Toxicity and Safety

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that while certain concentrations exhibit antimicrobial activity, higher concentrations may lead to cytotoxic effects in mammalian cell lines. Thus, further investigation into its therapeutic index is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.